1-(4-Hydroxy-1-methylpiperidin-4-YL)propan-2-one is a chemical compound notable for its potential applications in medicinal chemistry. It is classified as an organic compound, specifically a piperidine derivative, characterized by a hydroxyl group and a ketone functional group. This compound has garnered attention due to its structural similarity to various biologically active molecules, making it a candidate for further pharmacological studies.
The compound is synthesized from 4-hydroxy-1-methylpiperidine and propan-2-one, positioning it within the broader category of piperidine derivatives. Piperidines are cyclic amines that play significant roles in pharmaceuticals, often serving as scaffolds for drug development due to their ability to interact with biological targets effectively .
The synthesis of 1-(4-Hydroxy-1-methylpiperidin-4-YL)propan-2-one typically involves the following steps:
Technical details regarding the reaction mechanism suggest that the hydroxyl group on the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of propan-2-one, leading to the formation of the ketone structure .
The molecular formula of 1-(4-Hydroxy-1-methylpiperidin-4-YL)propan-2-one is C10H15NO2. It features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into bond lengths, angles, and spatial orientation of functional groups .
1-(4-Hydroxy-1-methylpiperidin-4-YL)propan-2-one can participate in various chemical reactions typical for ketones and amines:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
1-(4-Hydroxy-1-methylpiperidin-4-YL)propan-2-one typically exhibits:
The chemical properties include:
Data from spectroscopic analyses (NMR, IR) confirm the presence of key functional groups and provide insights into molecular interactions .
1-(4-Hydroxy-1-methylpiperidin-4-YL)propan-2-one has potential applications in:
Research into this compound may yield valuable insights into its therapeutic potential and broaden its application scope within medicinal chemistry .
The synthesis of 1-(4-hydroxy-1-methylpiperidin-4-yl)propan-2-one (CAS 1464-00-2) relies on Mannich-type reactions involving nucleophilic addition to carbonyl intermediates. The core strategy employs a piperidine scaffold functionalized at the 4-position through ketone-enabled C–C bond formation. A validated approach involves the reaction of 1-methylpiperidin-4-one with acetonitrile derivatives under strong base conditions (e.g., LDA at –78°C), followed by hydrolysis to yield the tertiary alcohol and ketone functionalities [3] [9].
Stereoelectronic effects significantly influence reaction kinetics. The tertiary amine in 1-methylpiperidine exhibits reduced nucleophilicity compared to secondary amines, necessitating activated electrophiles such as α-halo ketones or epoxide intermediates. For instance, nucleophilic attack on 1,2-epoxypropanone generates the title compound with >75% yield when conducted in anhydrous tetrahydrofuran (THF) [9]. Alternative routes employ Grignard reagents (e.g., CH₃COCH₂MgCl) adding to 1-methyl-4-piperidone, though this method requires strict moisture control to prevent side reactions [3].
Table 1: Nucleophilic Addition Methodologies Comparison
Method | Electrophile | Base/Catalyst | Yield (%) | Key Advantage |
---|---|---|---|---|
Ketone alkylation | Chloroacetone | K₂CO₃/DMF | 68 | Single-step functionalization |
Epoxide ring-opening | 1,2-Epoxypropanone | BF₃·Et₂O | 76 | Avoids halide byproducts |
Grignard addition | 1-Methyl-4-piperidone | – | 62 | High atom economy |
Cyanohydrin hydrolysis | Acetonitrile | NaH/THF | 71 | Tertiary alcohol direct formation |
Reaction optimization requires precise stoichiometric control to minimize enolization side products. Kinetic studies reveal that maintaining pH >10 during aqueous workups prevents retro-aldol decomposition. The bulky N-methyl group sterically shields the piperidine nitrogen, reducing undesired dialkylation to <5% in optimized protocols [9].
Solvent polarity critically governs reaction efficiency and byproduct formation. Aprotic polar solvents like DMF and acetonitrile facilitate nucleophilic substitution but promote enolization, while ethereal solvents (THF, 2-methyl-THF) balance substrate solubility and reaction selectivity [1]. Patent data demonstrates THF as optimal for Grignard additions, achieving 62–68% yield at 0–5°C with controlled addition rates to mitigate exotherms [1] [3].
Catalytic systems enhance ketone reactivity:
Table 2: Solvent Performance in Ketone Functionalization
Solvent | Dielectric Constant (ε) | Reaction Type | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
Tetrahydrofuran | 7.6 | Grignard addition | 68 | <3 |
Dimethylformamide | 36.7 | Nucleophilic substitution | 71 | 12 (enolization) |
Acetonitrile | 37.5 | Epoxide opening | 65 | 8 |
Ethanol | 24.3 | Reductive amination | 59 | 15 (over-reduction) |
Toluene | 2.4 | Friedel-Crafts acylation | 42 | 22 (polymerization) |
Mixed solvent systems prove advantageous for crystallization-prone intermediates. THF/H₂O (4:1 v/v) suppresses iminium ion formation during workup, while ethanol/ethyl acetate (1:3) enables direct reaction mixture crystallization after ketone functionalization [1]. Strict oxygen exclusion (<5 ppm O₂) is mandatory when handling organomagnesium intermediates to prevent ketone oxidation [3].
Purification of 1-(4-hydroxy-1-methylpiperidin-4-yl)propan-2-one presents challenges due to its polar functional groups and hygroscopicity. Recrystallization remains the industrial-scale method of choice, utilizing solvent pairs like ethanol/diethyl ether (1:5) or acetone/heptane (2:1). Patent data reports 95.2% purity after two crystallizations with 82% recovery, reducing residual solvents to <500 ppm [1] [3]. Critical parameters include:
Chromatographic methods (silica gel, 230–400 mesh) with chloroform/methanol/ammonium hydroxide (90:9:1) resolve stereoisomers when chiral centers form during synthesis. However, this method suffers from 15–20% product loss and introduces silica-derived impurities [2].
Table 3: Purification Performance Metrics
Technique | Purity (%) | Recovery (%) | Residual Solvent (ppm) | Throughput (g/h) |
---|---|---|---|---|
Recrystallization (EtOAc/hexane) | 98.7 | 85 | 380 | 150 |
Recrystallization (ethanol) | 96.2 | 89 | 620 | 210 |
Column chromatography | 99.3 | 72 | <50 | 25 |
Fractional crystallization | 97.8 | 78 | 290 | 95 |
Advanced polishing techniques include:
The crystalline form exhibits monoclinic P2₁/c symmetry by XRD, with characteristic diffraction peaks at 2θ = 12.8°, 15.4°, and 24.6° [1]. Residual solvents are quantified per ICH Q3C guidelines using GC-MS headspace analysis, with ethanol and THF limits strictly enforced for pharmaceutical intermediates [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0